(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride
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Overview
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with formaldehyde and subsequent cyclization to form the oxazine ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Various nucleophiles such as halides, under basic or acidic conditions depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it is used to study the interactions of amine-containing compounds with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine
- (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol
- (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid
Uniqueness: (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique biological activities and applications that are not observed with similar compounds .
Properties
Molecular Formula |
C9H13ClN2O |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,7,11H,5-6,10H2;1H |
InChI Key |
QCYJVRLDKGVRQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CN.Cl |
Origin of Product |
United States |
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